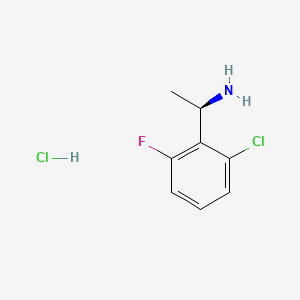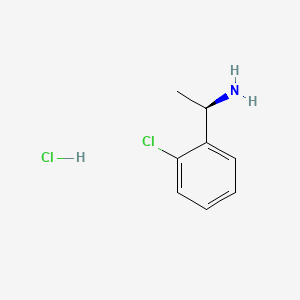![molecular formula C16H20N2O B591887 (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile CAS No. 1401031-38-6](/img/structure/B591887.png)
(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile
Descripción general
Descripción
(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile, also known as 9-Pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl acetonitrile, is a compound that has recently been studied for its potential applications in the field of science and research. This compound has a unique structure and composition, which makes it an interesting subject for further research.5]decan-9-yl)acetonitrile.
Aplicaciones Científicas De Investigación
(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile has been studied for its potential applications in the fields of medicine, biochemistry, and materials science. In medicine, this compound has been found to have anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. In biochemistry, it has been found to be a useful reagent for the synthesis of other compounds. In materials science, it has been studied for its potential use in the production of new materials with improved properties.
Mecanismo De Acción
The mechanism of action of (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile is still under investigation. However, it is believed that the compound binds to certain receptors in the body, which then triggers a cascade of events leading to the desired biological effects. It is also believed that the compound has the ability to modulate the activity of certain enzymes and proteins, which can lead to the desired effects.
Efectos Bioquímicos Y Fisiológicos
(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile has been found to have a range of biochemical and physiological effects. In animal studies, the compound has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been found to have the ability to modulate the activity of certain enzymes and proteins, which can lead to the desired effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile has several advantages and limitations when used in lab experiments. The main advantages of using this compound are its low cost and its availability in a wide range of concentrations. Additionally, the compound is relatively stable, making it easy to store and handle. However, there are some limitations to using this compound, such as its low solubility in water and its instability in the presence of certain reagents.
Direcciones Futuras
The future directions for (R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile are still being explored. In the future, it is possible that the compound could be used in the development of new drugs, as well as in the production of new materials with improved properties. Additionally, further research is needed to fully understand the compound’s mechanism of action and biochemical and physiological effects. Finally, it is possible that the compound could be used as a reagent in the synthesis of other compounds.
Propiedades
IUPAC Name |
2-[(9R)-9-pyridin-2-yl-6-oxaspiro[4.5]decan-9-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c17-10-8-15(14-5-1-4-11-18-14)9-12-19-16(13-15)6-2-3-7-16/h1,4-5,11H,2-3,6-9,12-13H2/t15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVYDBCIZBRGAK-OAHLLOKOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(CCO2)(CC#N)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@](CCO2)(CC#N)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-(9-(Pyridin-2-yl)-6-oxaspiro[4.5]decan-9-yl)acetonitrile | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

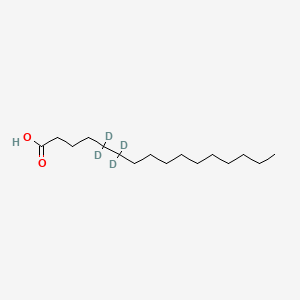
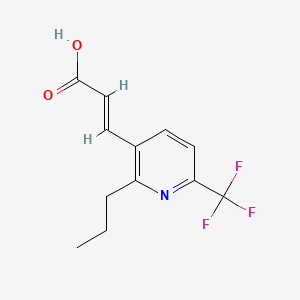
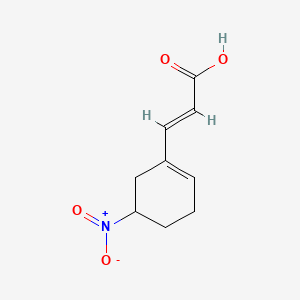
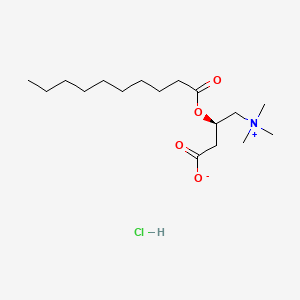
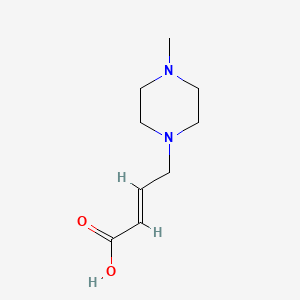
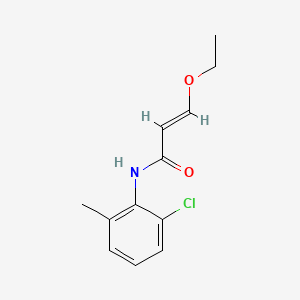
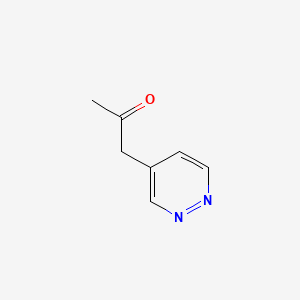

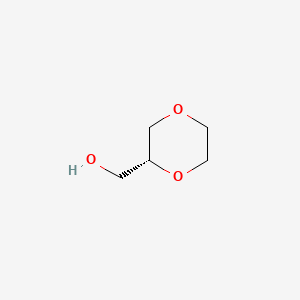
![(R)-(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B591816.png)

